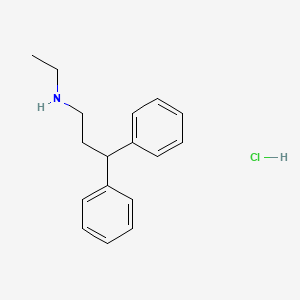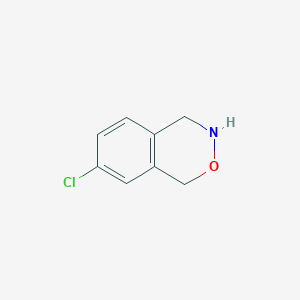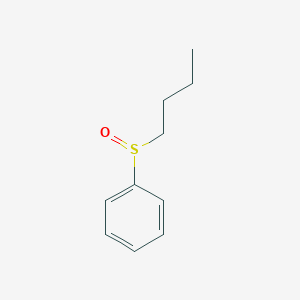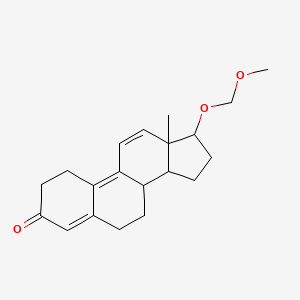
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3h-phenoxazine-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of phenoxazine derivatives .
Scientific Research Applications
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate redox reactions, interact with biological macromolecules, and influence cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
Phenothiazine: A structurally related compound with similar applications in medicine and industry.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness
Its dibutyl and dimethyl substitutions enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
14208-79-8 |
|---|---|
Molecular Formula |
C24H27NO7 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
dibutyl 4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C24H27NO7/c1-5-7-11-30-23(28)15-10-9-13(3)21-17(15)25-18-16(24(29)31-12-8-6-2)20(27)19(26)14(4)22(18)32-21/h9-10,25H,5-8,11-12H2,1-4H3 |
InChI Key |
SCKPSTSHPQQZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=O)C(=C3N2)C(=O)OCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)




![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)




